molecular formula C33H60ErO6 B12351943 Er(TMHD)3

Er(TMHD)3

Cat. No.: B12351943
M. Wt: 720.1 g/mol
InChI Key: DVVZFKBUKVTGJB-UHFFFAOYSA-N
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Description

Overview of Current Research Trajectories on Er(TMHD)3 Current research on this compound is primarily focused on its application in developing advanced optical materials and exploring its fundamental properties. Key trajectories include:

Optical Waveguide Amplifiers: this compound is being investigated as an active material for polymer-based optical waveguide amplifiers operating at 1.55 µm. Research explores incorporating this compound into polymer matrices like polymethyl methacrylate (B99206) (PMMA) to achieve optical gain under various excitation conditions, including low-power UV LEDs, leveraging the intramolecular energy transfer from the TMHD ligand to Er³⁺. optica.orgresearchgate.netresearchgate.netdntb.gov.ua Studies involve fabricating waveguides with different structures and evaluating their gain performance. optica.orgresearchgate.netdntb.gov.ua

Thin Film Deposition: this compound is used as a precursor in CVD and ALD processes to fabricate erbium-doped thin films, such as Er-doped Y₂O₃ and ZnO:Er/Yb films. aip.orgaip.org This research aims to control the incorporation of erbium into different host matrices for applications in integrated optics and solar cells, studying the structural and optical properties of the resulting films. aip.orgaip.org

Fundamental Photophysical Properties: Research continues to explore the photoluminescence properties of this compound itself and when incorporated into different environments. This includes studying excitation mechanisms, energy transfer processes, and luminescence lifetimes to understand and optimize the emission efficiency. optica.orgresearchgate.net

Catalysis and Metal-Organic Chemistry: While optical applications are prominent, this compound is also explored in metal-organic chemistry research, including its potential as a catalyst for organic synthesis reactions. chembk.com

Detailed research findings often involve spectroscopic analysis (e.g., absorption and photoluminescence), structural characterization, and performance evaluation in specific device architectures. For instance, studies on polymer waveguides doped with this compound have reported achieving relative optical gains at 1.55 µm under UV excitation. optica.orgresearchgate.netdntb.gov.ua

Here are some representative data points from research on this compound:

Material SystemExcitation Wavelength (nm)Emission Wavelength (µm)Relative Optical Gain (dB/cm)Reference
Er(TMHD)₃-doped PMMA Waveguide (Rectangular)3651.554.1 optica.orgresearchgate.net
Er(TMHD)₃-doped PMMA Waveguide (Rectangular)4051.553.5 optica.orgresearchgate.net
Er(TMHD)₃-doped PMMA Waveguide (Evanescent-field, Upper Cladding)3651.553.0 optica.orgresearchgate.netdntb.gov.ua
Er(TMHD)₃-doped PMMA Waveguide (Evanescent-field, Upper & Lower Cladding + Al Reflector)3651.556.7 optica.orgresearchgate.netdntb.gov.ua

Note: The values presented in the table are relative gains observed in specific experimental setups and may vary depending on the waveguide structure, doping concentration, and pumping conditions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H60ErO6

Molecular Weight

720.1 g/mol

IUPAC Name

erbium;2,2,6,6-tetramethylheptane-3,5-dione

InChI

InChI=1S/3C11H20O2.Er/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3;

InChI Key

DVVZFKBUKVTGJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Er]

Origin of Product

United States

Advanced Characterization Techniques for Er Tmhd 3 Based Materials

Structural and Morphological Analysis

X-ray Diffraction (XRD) for Crystalline Phase Identification and Crystallite Size

X-ray Diffraction (XRD) is a fundamental technique used to identify the crystalline phases present in materials and to estimate the average crystallite size. For materials grown using Er(TMHD)3 as a precursor, XRD can confirm the formation of desired erbium-containing compounds, such as Er2O3, and determine their crystal structure. mocvd-precursor-encyclopedia.deresearchgate.net

Studies have utilized XRD to investigate the crystallization of Er2O3 thin films deposited using this compound. For instance, polycrystalline cubic-phase Er2O3 layers were obtained, with preferred orientation changing depending on the growth temperature. mocvd-precursor-encyclopedia.de Films grown below 250 °C were found to be amorphous, while those grown at higher temperatures (>325 °C) showed a change in preferred orientation from (4 0 0) to (2 2 2). mocvd-precursor-encyclopedia.de Annealing treatments can also induce crystallization in as-deposited films, with temperatures between 500-800 °C resulting in significant crystallization. researchgate.net The Scherrer formula, applied to the full width at half maximum (FWHM) of diffraction peaks, is commonly used to estimate crystallite size from XRD data. aip.org

Electron Microscopy (TEM, SEM, HREM) for Nanostructure and Morphology

Electron microscopy techniques, including Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and High-Resolution Transmission Electron Microscopy (HRTEM), are invaluable for visualizing the nanostructure and morphology of materials incorporating erbium from this compound. These techniques provide detailed information about particle shape, size distribution, surface features, and internal structure at high spatial resolutions. ereztech.comacs.orgresearchgate.netresearchgate.netnih.govnih.gov

Selected Area Electron Diffraction (SAED)

Selected Area Electron Diffraction (SAED), typically performed in a TEM, provides crystallographic information from a specific area of the sample. The resulting diffraction pattern, consisting of spots or rings, can be used to identify the crystal structure and orientation of the material within the selected area. researchgate.netmdpi.comnih.govacs.orgchem960.comceur-ws.orgresearchgate.net

SAED has been applied to analyze the crystalline phase of nanoparticles and thin films containing erbium. For instance, diffraction rings in SAED patterns have been used to confirm the crystal planes of formed nanoparticles, aiding in the identification of the crystalline phase structure. mdpi.com SAED patterns can also be used in conjunction with HRTEM to provide a comprehensive understanding of the local structure and crystallinity of Er-containing nanostructures. researchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environment

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for probing the local atomic environment around a specific element, providing information about the type, number, and distance of neighboring atoms, as well as disorder in the local structure. aip.orgnih.govchem960.comamericanelements.comaps.org For this compound-based materials, Er LIII-edge EXAFS is commonly used to determine the coordination environment of the erbium ions. aip.orgacs.org

EXAFS analysis can reveal the coordination number and bond lengths between erbium and its neighboring atoms, typically oxygen in oxide materials derived from this compound. Studies on Er-doped Y2O3 thin films, for example, have utilized EXAFS to determine that Er ions are coordinated with six oxygen atoms at specific bond lengths, similar to the coordination in bulk Er2O3. aip.org EXAFS can also help in understanding how the local structure of erbium changes upon incorporation into different host matrices and how this relates to their properties. aip.org While EXAFS is excellent for determining the local coordination, quantitative theoretical calculations of EXAFS amplitude can be challenging, making comparisons with chemically and structurally similar standards important for accurate coordination number determination. aps.org

Elemental and Chemical State Analysis

Techniques for elemental and chemical state analysis are essential for determining the composition of materials derived from this compound, the distribution of erbium within the material, and the oxidation state of the erbium ions.

Energy-Dispersive X-ray Spectroscopy (EDS/XEDS) for Compositional Mapping

Energy-Dispersive X-ray Spectroscopy (EDS), also known as XEDS, is an elemental analysis technique often coupled with electron microscopy (SEM or TEM). EDS provides information about the elemental composition of a sample and can generate compositional maps showing the spatial distribution of different elements. ereztech.comacs.orgresearchgate.netnih.govacs.orgchem960.comdtic.milmcmaster.caru.nl

EDS is widely used to confirm the presence of erbium in materials grown using this compound and to assess the uniformity of its distribution. researchgate.netmdpi.comdtic.mil For instance, EDS spectra have been used to confirm the presence of Er and other expected elements in doped nanoparticles and thin films. acs.orgresearchgate.net Compositional mapping by EDS can reveal whether erbium is uniformly dispersed throughout the material or if there is any clustering or segregation. mdpi.commcmaster.ca This is particularly important for doped materials where a homogeneous distribution of the dopant is desired for optimal properties. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For this compound-based materials, XPS is employed to determine the elemental composition near the surface and to identify the oxidation state of erbium and other constituent elements aip.orgpsu.edu.

Studies utilizing XPS on Er-doped films, where this compound was used as a precursor, have confirmed the presence of erbium in the optically active trivalent state (Er³⁺) aip.orgmdpi.com. The Er 4d XPS spectra typically show a characteristic feature at a binding energy around 169-169.5 eV, which is attributed to the 4d levels in the Er³⁺ ions mdpi.comresearchgate.netresearchgate.net. This indicates that the erbium maintains its +3 oxidation state within the material. XPS analysis can also reveal the presence of impurities such as carbon, hydrogen, and fluorine, which may originate from the precursor or the deposition process mocvd-precursor-encyclopedia.de. The technique provides information about the bonding environments of elements, for instance, identifying different silicon species (Si, SiO₂, SiₓCᵧ, SiₓOᵧ) in Er-hyperdoped silicon quantum dots psu.edu.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Dopant Concentration Quantification

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for the quantitative determination of trace elements in various sample types. In the context of this compound, ICP-MS is used to accurately quantify the concentration of erbium dopant in thin films or other materials where this compound was used as a source mdpi.com.

ICP-MS provides precise measurements of the erbium concentration, which is critical for controlling the properties of doped materials, such as optical and electrical characteristics mdpi.com. For example, ICP-MS has been used to calculate the Er concentration in Er-hyperdoped silicon quantum dots, allowing for a quantitative study of energy transfer processes mdpi.com. While the provided search results mention the use of ICP-MS for Er concentration analysis, specific data tables detailing concentrations in this compound-derived materials were not extensively available within the snippets. However, the technique's high sensitivity makes it suitable for determining even low levels of erbium incorporation.

Thermal Stability and Degradation Pathways

The thermal behavior of this compound is of significant importance, particularly when it is used in high-temperature processes like CVD and ALD. Understanding its thermal stability and degradation pathways is essential for optimizing deposition parameters and controlling film purity.

Thermogravimetric Analysis (TGA) of Precursors and Doped Materials

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere eltra.comipc.org. TGA is widely used to assess the thermal stability and decomposition profile of materials eltra.com. For this compound, TGA provides information on its vaporization and decomposition temperatures, as well as the mass loss associated with the release of volatile fragments mocvd-precursor-encyclopedia.deresearchgate.net.

This compound is reported to be stable at room temperature but can decompose at high temperatures chembk.com. Studies on related metal β-diketonates, including other lanthanide TMHD complexes, indicate that these compounds are often volatile enough for vapor-phase deposition processes researchgate.net. TGA of a tetraglyme (B29129) adduct of this compound showed significant sublimation between 130 and 295°C at reduced pressure, with only a small percentage of residue remaining at 600°C mocvd-precursor-encyclopedia.de. For comparison, a hydrated species of this compound showed initial weight loss attributed to water removal, followed by sublimation at higher temperatures mocvd-precursor-encyclopedia.de. TGA can also be used to study the thermal events occurring during the heat treatment of materials prepared using this compound, such as the calcination of erbium oxide nanoparticles researchgate.net. The decomposition temperature of metal β-diketonates can be influenced by the central metal ion and coordination number researchgate.net.

While specific detailed TGA curves for pure this compound were not consistently available across the search results, the general behavior of similar metal TMHD complexes suggests a multi-step thermal decomposition or sublimation process depending on the atmosphere and pressure mocvd-precursor-encyclopedia.deresearchgate.net. TGA is a standard technique for evaluating the suitability of such precursors for CVD/ALD by determining their volatility and thermal decomposition onset researchgate.net.

Mass Spectrometric Analysis of Gaseous Decomposition Products

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds msu.eduusp.br. When coupled with thermal analysis techniques like TGA or used for in situ monitoring during deposition processes, mass spectrometry can identify the gaseous products evolved during the thermal decomposition of this compound iaea.orgresearchgate.netresearchgate.net.

Analysis of the gaseous decomposition products provides crucial insights into the degradation pathways of this compound. For similar metal TMHD complexes, mass spectrometric studies have identified molecular ions and fragmentation patterns, indicating the species present in the vapor phase researchgate.netresearchgate.net. For instance, mass spectroscopy of a tetraglyme adduct of this compound supported its dimeric structure in the gas phase, with the major species observed being [Er(tmhd)₂(tetraglyme)]⁺ mocvd-precursor-encyclopedia.de. Studies on the thermal decomposition of other metal β-diketonates have shown that the decomposition products can include fragments of the organic ligand and potentially metal-containing species researchgate.netresearchgate.net. In situ high-temperature mass spectrometry can be used to monitor the vapor composition and decomposition products during CVD processes scispace.com. The identification of gaseous by-products helps in understanding the reaction mechanisms occurring during thin-film growth and the potential incorporation of impurities from incomplete precursor decomposition researchgate.net.

While detailed mass spectral data specifically for the decomposition of this compound were not extensively provided in the search results, the application of MS to study the vapor phase and decomposition of related metal β-diketonates highlights its importance in elucidating the thermal degradation pathways of such precursors researchgate.netresearchgate.net.

Spectroscopic and Luminescent Properties of Er Tmhd 3 Systems

Electronic Structure and Optical Transitions of Er3+ Ions

The optical properties of Er(TMHD)3 are dictated by the electronic transitions within the 4f manifold of the Er3+ ion. The 4f electrons are shielded by the filled 5s and 5p orbitals, resulting in relatively sharp emission bands that are less affected by the surrounding environment compared to transitions in ions with outer-shell electrons. However, the ligand field and host matrix can still influence the exact wavelengths and bandwidths of these transitions through Stark splitting.

Absorption Spectroscopy (UV-Vis-NIR) and f-f Transitions

The absorption spectrum of this compound exhibits distinct peaks corresponding to transitions from the 4I15/2 ground state of the Er3+ ion to various excited states within the 4f manifold. In this compound powder and this compound-doped PMMA films, absorption peaks have been observed at wavelengths such as 365, 375, 405, 450, 488, 522, 544, 654, 795, and 978 nm. optica.org These peaks correspond to transitions to the 4G9/2, 4G11/2, 2H9/2, 4F5/2, 4F7/2, 2H11/2, 4S3/2, 4F9/2, 4I9/2, and 4I11/2 excited states, respectively. optica.org

Compared to inorganic salts like ErCl3·6H2O, this compound powder shows a significant continuous absorption band in the UV region (300–350 nm), which is attributed to the absorption of the TMHD ligand. optica.org This ligand absorption can play a crucial role in sensitizing the Er3+ luminescence through intramolecular energy transfer from the ligand to the central Er3+ ion. optica.orgresearchgate.net

The absorption intensity of these f-f transitions is generally weak due to their forbidden nature by parity selection rules. However, the ligand field can partially break this parity, making the transitions weakly allowed. The absorption cross-section can vary depending on the specific transition and the host material. For instance, the absorption intensity of intrinsic Er3+ ion peaks is attenuated in this compound-doped polymer films compared to the powder, likely due to lower Er3+ concentration in the film. optica.org

Photoluminescence (PL) Emission Spectroscopy

Photoluminescence spectroscopy is a primary tool for investigating the radiative properties of this compound. Upon excitation at appropriate wavelengths, this compound systems exhibit characteristic emission peaks corresponding to transitions from excited states back to the ground state.

The most prominent and technologically significant emission from this compound is in the NIR region, typically observed around 1.54 to 1.55 µm. optica.orgresearchgate.netpsu.eduresearchgate.net This emission corresponds to the transition from the first excited state, 4I13/2, to the 4I15/2 ground state of the Er3+ ion. optica.orgpsu.edu This wavelength falls within the low-loss window of silica-based optical fibers, making Er-doped materials highly relevant for optical amplification and telecommunications.

The exact peak wavelength and bandwidth of this NIR emission can be influenced by the host matrix and the local environment of the Er3+ ion. For example, in this compound-doped PMMA films, the PL peak is observed at 1535 nm with a full width at half maximum (FWHM) of approximately 52 nm. optica.org This broadening compared to inorganic hosts is associated with the coupling of the f-f electronic transition of Er3+ ions with the vibrational modes of the PMMA matrix. optica.org

Data Table: NIR Emission Peak and Bandwidth

Host MatrixEmission Peak Wavelength (nm)FWHM (nm)Reference
PMMA film (excited by 365 nm LED)1535~52 optica.org
PMMA film (excited by 405 nm LED)1535~52 optica.org
TeO2–ZnO–ZnF2 glasses~1532~30 capes.gov.br
Y2O3 thin film1535 (main peak)21 sci-hub.se

In addition to the dominant NIR emission, this compound systems can also exhibit visible luminescence, particularly through upconversion processes. Upconversion occurs when lower-energy photons are absorbed, leading to the emission of higher-energy (visible) photons. This typically involves multi-photon absorption or energy transfer processes populating higher excited states.

Under excitation with a 980 nm laser diode, which excites Er3+ ions to the 4I11/2 state, upconversion luminescence in the green and red regions has been observed in this compound-doped PMMA films. optica.orgresearchgate.net The green emissions around 521 nm and 547 nm are attributed to transitions from the 2H11/2 and 4S3/2 states to the 4I15/2 ground state, respectively. optica.orgresearchgate.net The red emission around 658 nm is associated with the 4F9/2 → 4I15/2 transition. optica.orgresearchgate.netucl.ac.uk These higher energy states are populated via excited state absorption (ESA) or energy transfer processes following the initial absorption of 980 nm photons. optica.org

It is worth noting that visible emissions can also occur via down-conversion processes when exciting with higher energy photons, such as UV light. optica.org In this case, the high-energy UV photon excites the Er3+ ion (or the ligand which transfers energy to Er3+) to higher energy levels, which then decay non-radiatively or radiatively to lower excited states, including those responsible for visible emission. optica.org

Data Table: Visible Emission Wavelengths (Upconversion/Down-conversion)

Excitation Wavelength (nm)Emission Wavelengths (nm)Transition Assignment (Er3+)Process TypeReference
980521, 547, 6582H11/2→4I15/2, 4S3/2→4I15/2, 4F9/2→4I15/2Upconversion optica.orgresearchgate.netresearchgate.net
365521, 547, 6582H11/2→4I15/2, 4S3/2→4I15/2, 4F9/2→4I15/2Down-conversion optica.orgresearchgate.net

The photoluminescence properties of this compound systems are dependent on both the excitation wavelength and the pump power.

The choice of excitation wavelength influences which energy levels are initially populated, thereby affecting the subsequent relaxation pathways and emission spectra. Excitation into the ligand absorption band (e.g., UV light) can lead to efficient sensitization of Er3+ luminescence through energy transfer. optica.org Direct excitation into specific Er3+ f-f transitions is also possible, with varying absorption cross-sections for different wavelengths. optica.orgaip.org For example, excitation at 365 nm (corresponding to the 4G9/2 level) can be more effective for achieving gain at 1.55 µm compared to 405 nm excitation (2H9/2 level), which correlates with higher absorption intensity at 365 nm in this compound-doped PMMA. optica.org

The intensity of the emitted photoluminescence generally increases with increasing pump power, particularly in the linear pumping regime. optica.orgaip.org This is because a higher pump power leads to a greater population of the excited states. However, at very high pump powers, effects such as concentration quenching and upconversion can become more significant, potentially affecting the linear relationship between pump power and emission intensity, especially for the down-conversion emission at 1.53 µm. optica.org Studies have shown that the PL intensity at 1535 nm increases linearly with increasing LED pump power in this compound-doped PMMA films. optica.orgresearchgate.net

Luminescence Lifetime Measurements and Decay Kinetics

Luminescence lifetime measurements provide insights into the decay rates of excited states and the influence of radiative and non-radiative processes. The decay kinetics of Er3+ luminescence in this compound systems can be complex and are affected by the host matrix, Er3+ concentration, and the presence of quenchers.

The lifetime of the 4I13/2 excited state, responsible for the 1.54 µm emission, is particularly important for optical amplification applications. Non-radiative decay pathways, such as multi-phonon relaxation and energy transfer to impurities (like O-H and C-H bonds), can significantly reduce the luminescence lifetime and quantum efficiency. researchgate.netresearchgate.net

Studies on Er-doped materials, including those using this compound as a precursor, have shown that the luminescence decay curves can sometimes be fitted by a sum of exponential functions, suggesting the existence of different types of optically active Er sites with varying decay times. researchgate.net For instance, in amorphous hydrogenated silicon films using this compound, characteristic decay times of Er photoluminescence at room temperature were found to be in the range of 10–15 µs, which is considerably shorter than in crystalline Si. researchgate.net The local surroundings of the Er atoms are believed to play a significant role in determining these decay times. researchgate.net

The luminescence lifetime is inversely related to the total decay rate, which is the sum of radiative and non-radiative decay rates. nih.gov A decrease in lifetime accompanied by an increase in luminescence intensity can indicate an increase in the radiative rate. nih.gov

Analysis of Inhomogeneous Luminescence Linewidths

The luminescence spectra of Er(TMHD)₃ systems exhibit characteristics related to the transitions within the 4f electron shell of the Er³⁺ ion, specifically the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition responsible for the emission around 1.55 µm. fishersci.comsigmaaldrich.com The observed linewidths in the photoluminescence spectra can be influenced by various factors, including homogeneous and inhomogeneous broadening mechanisms. While detailed analyses focusing solely on the inhomogeneous linewidths of Er(TMHD)₃ are specific to particular research contexts ereztech.comsigmaaldrich.com, general observations from photoluminescence studies provide insight into the spectral features. For instance, photoluminescence spectra of Er(TMHD)₃-doped PMMA films excited at 365 nm and 405 nm show a peak at 1535 nm with a fluorescence full width at half maximum (FWHM) of approximately 52 nm. fishersci.com This linewidth is a convolution of different broadening effects present in the specific material environment. The spectral characteristics of Er³⁺ emission, including linewidths, are crucial for assessing the potential of Er(TMHD)₃ in optical amplification and light-emitting devices.

Intramolecular Energy Transfer Mechanisms in Er(TMHD)₃ Complexes

A key aspect of the luminescence properties of Er(TMHD)₃ is the efficient transfer of energy from the organic TMHD ligand to the central Er³⁺ ion. This intramolecular energy transfer mechanism is fundamental to the sensitized emission observed in these complexes. ereztech.comfishersci.com

Ligand-to-Metal Energy Transfer (LMET) Pathways

Ligand-to-Metal Energy Transfer (LMET) is the primary pathway by which Er³⁺ ions are excited in Er(TMHD)₃ complexes under UV or visible light irradiation that is absorbed by the ligand. ereztech.comfishersci.com The TMHD ligand acts as an antenna, efficiently absorbing excitation energy into its excited singlet (S₁) and triplet (T₁) states. fishersci.com For efficient LMET to occur, there must be a suitable energy level alignment between the ligand's excited states and the energy levels of the Er³⁺ ion. In the case of Er(TMHD)₃, the singlet S₁ and triplet T₁ excited states of the TMHD ligand are reported to match the ⁴F₇/₂ energy level of the Er³⁺ ions, facilitating effective energy transfer. fishersci.com Following excitation to higher energy levels via LMET, the Er³⁺ ion undergoes non-radiative relaxation to the luminescent ⁴I₁₃/₂ level, from which emission at approximately 1.55 µm occurs. fishersci.com

Quenching Phenomena in Er(TMHD)₃ Doped Systems

Despite the efficient sensitization provided by the TMHD ligand, the luminescence intensity and lifetime of Er³⁺ in Er(TMHD)₃ doped systems can be significantly reduced by various quenching mechanisms. Understanding and mitigating these processes are critical for optimizing the performance of these materials in optical devices.

Concentration Quenching Effects

Concentration quenching is a phenomenon where the luminescence intensity decreases at high concentrations of the luminescent species. In Er(TMHD)₃ doped systems, increasing the concentration of Er³⁺ ions can lead to concentration quenching. fishersci.com This effect is often attributed to energy migration among Er³⁺ ions, which can lead to excitation reaching quenching sites, such as defects or impurities, or to cooperative upconversion processes that promote ions to higher energy levels from which non-radiative decay is more probable. americanelements.comfishersci.com High concentrations of Er(TMHD)₃ in polymer hosts, for example, can lead to increased transmission and scattering losses in waveguides due to concentration quenching and poor film formation. fishersci.com Studies have indicated that concentration quenching due to erbium clustering can be a significant factor, although the use of Er(TMHD)₃ as a precursor can help reduce this effect in some materials. The onset of concentration quenching can vary depending on the host matrix; in one study involving an a-C:D(Er) matrix, quenching began at approximately 2.2 at% Er and increased with higher concentrations. In silicate (B1173343) phases, a lower concentration quenching effect has been observed, attributed to larger distances between Er³⁺ ions.

Vibrational Quenching by Host Matrix (e.g., C-H bonds and Deuteration Strategies)

Vibrational quenching is a major non-radiative deexcitation pathway for excited lanthanide ions, including Er³⁺, in organic and hybrid materials. This process involves the transfer of energy from the excited lanthanide ion to high-energy vibrational modes of surrounding molecules, particularly O-H and C-H bonds. americanelements.comamericanelements.com The energy of the Er³⁺ transition at 1.55 µm (corresponding to approximately 6500 cm⁻¹) can be efficiently coupled with overtones of the fundamental stretching vibrations of C-H (~2900 cm⁻¹) and O-H (~3300 cm⁻¹) bonds, leading to non-radiative relaxation. americanelements.com The presence of these bonds in the organic ligands of Er(TMHD)₃ and in many polymer or organic host matrices contributes significantly to luminescence quenching and limits the luminescence efficiency and lifetime. americanelements.comamericanelements.com

To mitigate vibrational quenching, strategies such as deuteration and fluorination of the organic matrix or ligands have been employed. americanelements.comamericanelements.com Deuteration involves replacing hydrogen atoms with deuterium (B1214612) atoms. C-D and O-D bonds have lower vibrational frequencies compared to their C-H and O-H counterparts. This lower frequency leads to a larger energy mismatch with the Er³⁺ emission energy, making multi-phonon relaxation less probable and thus reducing vibrational quenching. americanelements.com Studies have shown that deuteration of the host material or solvent can lead to a significant enhancement in the photoluminescence intensity of Er³⁺. For example, the photoluminescence intensity of Er(TMHD)₃ dissolved in deuterated methanol (B129727) (CD₃OD) was ten times higher than in methanol (CH₃OH). Similarly, deuteration of amorphous carbon host matrices doped with erbium complexes, including those using Er(TMHD)₃, resulted in a tenfold increase in Er PL intensity at 1540 nm. This highlights the effectiveness of deuteration as a strategy to reduce non-radiative decay caused by vibrational overtones.

Cooperative Upconversion and Excited State Absorption Contributions

In systems containing Er³⁺, including those incorporating this compound, luminescence quenching effects have been observed. aip.org These quenching effects can be attributed to several factors, including high Er³⁺ concentrations, impurities, cooperative upconversion, and excited state absorption. aip.org The proximity of active Er³⁺ ions to other interacting entities, such as other Er³⁺ ions or impurity centers, plays a crucial role in these quenching processes. aip.org

When excited at certain wavelengths, such as 976 nm, which can directly excite Yb³⁺ ions (often co-doped with Er³⁺ to enhance luminescence), higher-order energy processes like upconversion and excited state absorption can contribute to photoluminescence quenching. aip.org This is evident in observations where the normalized photoluminescence under 976 nm excitation decreases as the Er³⁺ concentration increases beyond a certain point. aip.org

Cooperative upconversion can occur when the energy from two or more excited ions is combined and transferred to a single ion, promoting it to a higher energy level from which it can emit light at a shorter wavelength than the excitation. Excited state absorption, on the other hand, involves an already excited ion absorbing another photon and transitioning to an even higher energy level. Both processes can deplete the population of the excited state responsible for the desired emission, leading to quenching, especially at higher concentrations where the probability of ion-ion interactions increases.

Research into Er³⁺ systems, including those potentially utilizing this compound as a precursor, highlights that optimizing ion concentration is crucial to mitigate concentration quenching caused by these energy transfer processes. aip.orgnih.gov

Influence of Host Material and Environmental Factors on Luminescence

The host material and environmental factors significantly influence the luminescence properties of this compound systems. The surrounding matrix can affect the local environment of the Er³⁺ ion, influencing its electronic transitions and energy transfer pathways.

One critical factor is the presence of high-energy vibrational modes, such as those from C-H and O-H bonds, in the host material or the ligands of the this compound complex itself. mdpi.com These vibrations can act as quenchers, facilitating non-radiative relaxation pathways that reduce the luminescence efficiency of Er³⁺. mdpi.com Studies have shown that substituting C-H bonds with C-D bonds (deuteration) in the host material can significantly enhance the luminescence intensity of Er³⁺. mdpi.comresearchgate.net For instance, the photoluminescence intensity of Er³⁺ at 1540 nm has been shown to increase tenfold by deuteration of the host material. researchgate.net The this compound compound itself contains a significant percentage of C-H bonds (58.76 at%), which can contribute to this quenching effect. mdpi.com

The choice of host material also impacts the spectral width of the Er³⁺ emission. In amorphous carbon matrices, for example, the photoluminescence signal exhibits a wide full-width-at-half-maximum (FWHM), which is attributed to the variety of local bonding environments experienced by the Er³⁺ ions within the amorphous structure. mdpi.comresearchgate.net This broadening can be associated with the coupling of the f-f electronic transitions of Er³⁺ ions with the vibrational modes of the host matrix. optica.org

Environmental factors such as temperature and the surrounding media (solid vs. solution) can also alter the luminescence characteristics. The luminescence intensity can be reduced in solution complexes compared to the solid state, potentially due to solvent vibrations causing non-radiative relaxation. rsc.org Solvent effects, including polarity, hydrogen bonding, and solvation, can also influence the energy levels of the complex and lead to shifts in the excitation spectrum. rsc.org

Furthermore, the deposition conditions and post-treatment of films containing this compound can impact luminescence. Factors like RF power and substrate temperature during deposition have been shown to influence the concentration and distribution of Er within the host material, affecting the photoluminescence intensity. researchgate.net Annealing treatments can also enhance the crystallinity of films and influence upconversion emission. rsc.org

The incorporation of sensitizer (B1316253) ions, such as Yb³⁺, into the host material alongside this compound can significantly enhance Er³⁺ luminescence through energy transfer processes. aip.orgrsc.orgaip.org Yb³⁺ has a large absorption cross-section at around 980 nm and can efficiently transfer absorbed energy to Er³⁺ ions, leading to enhanced emission at 1.54 µm. aip.orgaip.org The efficiency of this energy transfer is influenced by the concentrations of both Er³⁺ and Yb³⁺ ions and their spatial distribution within the host matrix. aip.orgrsc.org

Table 1: Influence of Deuteration on Er³⁺ Luminescence

Host MaterialEr CompoundExcitation WavelengthEmission WavelengthRelative PL Intensity (Deuterated vs. Hydrogenated)Citation
MethanolThis compoundNot specifiedNot specified~10x higher in CD3OD vs CH3OH researchgate.net
Amorphous CarbonThis compoundNot specified1540 nm~10x higher in a-C:D(Er) vs a-C:H(Er) mdpi.comresearchgate.net
Amorphous CarbonEr(fod)3Not specified1.54 µm~6x higher in a-C:D(Er) vs a-C:H(Er) mdpi.com

Table 2: Absorption Peaks of this compound

TransitionApproximate Wavelength (nm)Citation
⁴I₁₅/₂ → ⁴G₉/₂365 optica.org
⁴I₁₅/₂ → ⁴G₁₁/₂375 optica.org
⁴I₁₅/₂ → ²H₉/₂405 optica.org
⁴I₁₅/₂ → ⁴F₅/₂450 optica.org
⁴I₁₅/₂ → ⁴F₇/₂488 optica.org
⁴I₁₅/₂ → ²H₁₁/₂522 optica.org
⁴I₁₅/₂ → ⁴S₃/₂544 optica.org
⁴I₁₅/₂ → ⁴F₉/₂654 optica.org
⁴I₁₅/₂ → ⁴I₉/₂795 optica.org
⁴I₁₅/₂ → ⁴I₁₁/₂978 optica.org
⁴I₁₅/₂ → ⁴I₁₃/₂1535 mdpi.com

Table 3: Visible Emission Peaks of Er³⁺ in ZnO:Er,Yb Films

TransitionWavelength Range (nm)Citation
²H₁₁/₂ → ⁴I₁₅/₂515-535 aip.org
⁴S₃/₂ → ⁴I₁₅/₂540-565 aip.org
⁴F₉/₂ → ⁴I₁₅/₂~665 rsc.orgaip.org

Applications of Er Tmhd 3 in Advanced Functional Materials and Devices

Erbium-Doped Thin Films for Photonics and Optoelectronics

Erbium-doped thin films are crucial components in integrated photonic and optoelectronic devices, enabling on-chip amplification, light generation, and other functionalities. Er(TMHD)3 serves as a valuable source for introducing Er3+ ions into these films, allowing for the creation of active optical materials.

Polymer Waveguides and Optical Amplifiers with this compound-Doped PMMA

Polymethyl methacrylate (B99206) (PMMA) is a widely used polymer matrix due to its transparency and ease of processing, making it suitable for fabricating optical waveguides. Doping PMMA with this compound allows for the creation of active polymer waveguides capable of optical amplification at the telecom wavelength of 1.55 µm.

Optical gain at 1.55 µm has been successfully demonstrated in polymer waveguides using this compound-doped PMMA as the active material. This gain is attributed to the intramolecular energy transfer effect between the organic ligand TMHD and the central Er3+ ions. optica.orgresearchgate.net This sensitization mechanism allows for efficient excitation of Er3+ ions using lower-energy light sources, such as UV light-emitting diodes (LEDs), instead of traditional 980 nm or 1480 nm lasers. optica.orgresearchgate.net

Studies have shown that relative gains of 3.5 and 4.1 dB cm⁻¹ at 1.55 µm were achieved in 1-cm-long rectangular waveguides with this compound-doped PMMA as the active core under vertical top pumping by 365 nm and 405 nm LEDs, respectively. optica.orgresearchgate.net In evanescent-field waveguide structures, where passive SU-8 served as channel waveguides and this compound-doped PMMA as the upper cladding, a relative gain of 3.0 dB cm⁻¹ was obtained. optica.orgresearchgate.net Further optimization by adding this compound-doped PMMA as a lower cladding and incorporating an aluminum reflector doubled the optical gain to 6.7 dB cm⁻¹ in evanescent-field waveguides under 365 nm LED excitation. optica.orgresearchgate.net This improvement is attributed to stimulated excitation in both the upper and lower cladding and enhanced absorption efficiency of the LED light. optica.org

Here is a summary of demonstrated optical gains in this compound-doped PMMA waveguides:

Waveguide StructurePumping WavelengthRelative Gain (dB cm⁻¹)
Rectangular waveguide (active core)365 nm LED3.5 optica.orgresearchgate.net
Rectangular waveguide (active core)405 nm LED4.1 optica.orgresearchgate.net
Evanescent-field waveguide (active upper cladding)365 nm LED3.0 optica.orgresearchgate.net
Evanescent-field waveguide (active upper cladding)405 nm LED2.5 optica.org
Evanescent-field waveguide (active upper & lower cladding + Al reflector)365 nm LED6.7 optica.orgresearchgate.netdntb.gov.ua

Polymer waveguides doped with this compound-PMMA are typically fabricated using standard photolithography and inductively coupled plasma (ICP) technology. optica.org Different waveguide structures, including rectangular waveguides with an active core and evanescent-field waveguides with active cladding, have been fabricated and characterized. optica.orgresearchgate.net Characterization techniques include recording absorption and photoluminescence (PL) spectra to assess the optical properties of the doped polymer films. optica.orgresearchgate.net The propagation and coupling losses of the waveguides at 1.55 µm are evaluated using methods like the cut-back method. optica.org Microscopic analysis, such as SEM and AFM, is employed to examine the morphology and dimensions of the fabricated waveguide structures. researchgate.net

Integration into Inorganic Oxide Thin Films (e.g., Y2O3, TiO2)

This compound is also utilized as a precursor for doping inorganic oxide thin films like Yttrium Oxide (Y2O3) and Titanium Dioxide (TiO2) with erbium ions. These inorganic matrices offer advantages such as higher thermal stability and different host environments for Er3+ ions, which can influence their optical properties.

Er-doped Y2O3 thin films are of interest for quantum technologies and integrated photonics. arxiv.orgresearchgate.netcsic.es Yttria films can be deposited by direct liquid injection CVD using Y(tmhd)3 and this compound as precursors. researchgate.netresearchgate.net ALD is another technique used for depositing Er-doped Y2O3 thin films. csic.es Er-doped TiO2 thin films have also been grown using atomic layer deposition (ALD) with this compound as the erbium precursor. nih.govacs.orgtmc.edu

Controlling the concentration and spatial distribution of erbium dopants within inorganic thin films is crucial for optimizing their optical properties and device performance. Techniques like ALD offer precise control over film thickness and composition at the atomic level, allowing for atomic layer engineering of Er-ion distribution. dntb.gov.ua

In ALD, the this compound pulse length can be varied to control the doping level of erbium in the thin film. nih.govtmc.edu For instance, in Er-doped TiO2 thin films grown by ALD, reducing the Er(thd)3 evaporation temperature can significantly decrease the Er concentration. nih.govacs.org

Studies on Er-doped Y2O3 films grown by radical-enhanced ALD using RE(TMHD)x precursors have investigated the effect of concentration and spatial distribution of Er3+ and other rare-earth sensitizers like Yb3+. avs.org By controlling the cycle sequence ratios of the precursors (e.g., Y:Er:RE), the concentration and proximity of the dopants can be manipulated to enhance luminescence at 1.54 µm or promote upconversion. avs.org For example, an ~8x luminescence enhancement was achieved in Er:Y2O3 using a specific Y:Er:Yb cycle ratio. avs.org

The choice of substrate significantly impacts the morphology and crystallinity of Er-doped inorganic oxide thin films grown using techniques like CVD and ALD. Different substrates can lead to variations in film texture and grain size. arxiv.orgresearchgate.net

For Er:Y2O3 thin films grown by CVD, deposition on substrates such as silicon, sapphire, quartz, or yttria stabilized zirconia (YSZ) results in different film morphologies and crystalline orientations. arxiv.orgresearchgate.net Crystalline faceted grains are typically formed regardless of the substrate. arxiv.org Polycrystalline films with randomly oriented grains are observed on silicon, quartz, and sapphire substrates. arxiv.org Epitaxial growth can be achieved on YSZ substrates, and using an epitaxial Y2O3 template layer on Si can lead to films with high texture and larger crystalline domains. arxiv.orgresearchgate.net Although the substrate affects morphology and crystallinity, comparable visible and IR emission features of Er3+ ions have been observed across different substrates, indicating a high-quality local crystalline environment. arxiv.orgresearchgate.net

Effects of Post-Deposition Annealing on Optical Performance

Post-deposition annealing is a critical step in optimizing the optical performance of films doped with erbium, often influencing crystallinity and defect reduction. Annealing can significantly enhance the photoluminescence (PL) intensity and increase the lifetime of the Er³⁺ emission. optica.org For instance, in erbium-doped Ba₀.₇Sr₀.₃TiO₃ thin films, the emission intensity reaches a maximum at an annealing temperature of 700 °C, correlating with improved crystallinity. nycu.edu.twaip.org Annealing at temperatures between 500 and 800 °C can lead to film crystallization. qu.edu.qaresearchgate.netresearchgate.net Higher annealing temperatures, such as 1000–1100 °C, can promote the formation of phases like Er₂SiO₅, which can lead to more intense Er³⁺ emission due to reduced concentration quenching. qu.edu.qaresearchgate.netresearchgate.net Studies on Er-implanted Ge-As-Se chalcogenide thin films showed that thermal annealing at 180 °C for 3 hours increased the Er³⁺ lifetime to 1.35 ms. optica.org

Erbium-Doped Amorphous Carbon Films

Erbium-doped amorphous carbon (a-C) films have been explored as a photonic material, particularly for silicon-compatible optoelectronics. This compound has been used as a precursor for incorporating erbium into amorphous carbon films via techniques like plasma-enhanced chemical vapor deposition (PECVD). mdpi.comresearchgate.netnih.govresearchgate.net However, the presence of C-H bonds in the this compound precursor and the a-C:H host can lead to non-radiative quenching of Er³⁺ luminescence. mdpi.comresearchgate.netnih.govresearchgate.net Deuteration of the amorphous carbon host has been shown to significantly enhance the Er PL intensity by reducing these quenching effects. mdpi.comresearchgate.netnih.govresearchgate.net Research has demonstrated that adopting this compound as a precursor can help reduce concentration quenching due to erbium clustering in these films. nih.govresearchgate.net

Erbium-Doped Silicon Nanoparticles and Nanocrystals for Optoelectronic Applications

Erbium-doped silicon nanoparticles and nanocrystals are promising materials for silicon-based optoelectronic devices, aiming to integrate light emission with silicon technology. amazon.comcore.ac.ukuminho.pt The combination of quantum confinement in silicon nanostructures and rare earth doping can lead to enhanced erbium emission at 1.54 µm. amazon.com Energy transfer from excitons confined in silicon nanocrystals to Er³⁺ ions in the surrounding matrix can result in strong emission at this telecommunication wavelength. researchgate.net The efficiency of this energy transfer can increase with smaller nanocrystal sizes. researchgate.net While Er doping in bulk crystalline silicon suffers from thermal quenching of PL, incorporating Er into silicon nanocrystals embedded in matrices like SiO₂ shows potential for reduced thermal quenching. core.ac.ukuminho.ptresearchgate.net

Role as a Precursor for Chemical Vapor Deposition in Diverse Material Systems

This compound is widely utilized as a precursor in Chemical Vapor Deposition (CVD) and Metal-Organic Chemical Vapor Deposition (MOCVD) processes for depositing thin films of erbium-containing materials. chembk.comcapes.gov.brqu.edu.qaaip.orgsigmaaldrich.cnfrontiersin.orgfrontiersin.orgaip.orgstrem.com Its volatility and thermal properties make it suitable for these techniques. This compound has been used to deposit erbium oxide (Er₂O₃) coatings, which are of interest for applications such as corrosion-resistant barriers and in nuclear engineering. capes.gov.brresearchgate.netfrontiersin.orgfrontiersin.org Direct liquid injection CVD using this compound and Y(TMHD)3 precursors has been employed to synthesize Er-doped Y₂O₃ thin films for quantum technologies. aip.orgaip.org this compound has also been used as a precursor in atomic layer deposition (ALD) for growing Er₂O₃ films. qu.edu.qaresearchgate.netresearchgate.net The choice of precursor and deposition conditions can influence the resulting film properties, including crystallinity and the presence of impurities. capes.gov.brqu.edu.qa

Catalytic Applications in Organic Synthesis

This compound has demonstrated utility as a coordination catalyst in various organic synthesis reactions. chembk.com Rare earth beta-diketonates, including erbium complexes, have been explored for their catalytic properties. researchgate.net

Utility in Asymmetric Synthesis Reactions

Erbium complexes, including potentially those derived from ligands like TMHD, can be used as chiral reagents or catalysts in asymmetric synthesis reactions. chembk.comresearchgate.net This area focuses on synthesizing chiral compounds with high enantioselectivity.

Potential in Carbon-Hydrogen Bond Activation Processes

This compound has potential applications in the activation of carbon-hydrogen (C-H) bonds, a challenging but important area in organic synthesis that allows for direct functionalization of organic molecules. chembk.com While specific detailed research findings directly linking this compound to C-H activation in the search results are limited, erbium complexes are generally being investigated for such catalytic roles.

Theoretical and Computational Investigations of Er Tmhd 3 Systems

Electronic Structure Calculations of Er(TMHD)3

Electronic structure calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules. For lanthanide complexes like this compound, these calculations can provide insights into the distribution of electrons, bonding characteristics, and energy levels. Studies on similar lanthanide β-diketonate complexes, such as those with terbium (Tb³⁺), demonstrate the use of computational methods like DFT to investigate the influence of ligands on the electronic structure and photophysical properties of the central metal ion rsc.org. While specific detailed electronic structure calculations solely focused on the this compound molecule were not extensively detailed in the search results, the application of such methods to similar lanthanide complexes with β-diketonate ligands is a common practice in theoretical chemistry to understand their electronic configurations and how they are affected by the coordinating environment rsc.org. The structure of this compound involves a trivalent Er ion chelating with three bulky β-diketonate ligands aip.org. Theoretical simulations of related Ln(thd)3 molecules (where Ln is a lanthanide and thd is TMHD) using quantum chemical calculations (DFT/PBE0) have successfully assigned experimental infrared and Raman spectra, indicating that the main contributions to vibrational modes arise from the ligand vibrations researchgate.net. These calculations also suggest that the structure of the coordination polyhedron around the lanthanide ion becomes increasingly distorted across the lanthanide series researchgate.net.

Modeling of Energy Transfer Dynamics (e.g., Förster and Dexter Resonant Energy Transfer Theories)

Energy transfer dynamics are critical to the optical properties of materials doped with lanthanide ions like Er³⁺. Theoretical models, including Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer, are used to describe how energy is transferred from a donor (such as the TMHD ligand) to the acceptor (the Er³⁺ ion).

Intramolecular energy transfer between the TMHD ligand and the central Er³⁺ ions is a mechanism utilized to achieve optical gain at 1.55 µm in this compound-doped polymer waveguides nih.govoptica.org. This process involves the absorption of energy by the ligand, followed by non-radiative transfer to the erbium ion, which then emits light at characteristic wavelengths nih.govoptica.org.

FRET is a non-radiative energy transfer mechanism based on the Coulombic interaction between the excited donor and ground-state acceptor, typically occurring over distances up to 10 nm and exhibiting a dependence on the inverse sixth power of the distance libretexts.orgedinst.com. Dexter energy transfer, in contrast, involves electron exchange between the donor and acceptor, requiring orbital wavefunction overlap and occurring over much shorter distances, typically less than 1 nm libretexts.orgedinst.com. This mechanism is often associated with quenching and the transfer efficiency decays exponentially with distance libretexts.orgedinst.com. Unlike FRET, Dexter transfer can involve both singlet and triplet excited states edinst.com.

Studies on other systems, such as organic light-emitting diodes, have rationalized energy transfer processes involving TMHD-like ligands and metal centers using FRET, where a strong absorption band in the metal complex (acting as the acceptor) is in resonance with the emission band of a donor molecule kyushu-u.ac.jp. The interplay between FRET and Dexter energy transfer rates can be controlled by molecular design, influencing the direction of energy flow nih.gov. Theoretical approaches have been developed to calculate ligand-rare-earth ion energy transfer rates in coordination compounds, including contributions from exchange interactions (relevant to Dexter transfer) optica.org.

Simulation of Adsorption and Reaction Kinetics in Deposition Processes (e.g., Langmuir–Hinshelwood Models)

This compound is a common precursor in atomic layer deposition (ALD) and chemical vapor deposition (CVD) for the growth of erbium-containing thin films, such as Er₂O₃ ereztech.comaip.orgresearchgate.netplasma-ald.com. Understanding the adsorption and reaction kinetics of this compound during these processes is crucial for controlling film growth, composition, and properties.

Computational studies and simulations, including those based on the Langmuir-Hinshelwood model, are used to investigate these kinetics. The Langmuir-Hinshelwood mechanism describes reactions between adsorbed species on a surface epfl.ch. In the context of ALD, adsorption isotherms of precursors like this compound can be fitted with the Langmuir-Hinshelwood adsorption model to extract parameters such as adsorption rate coefficients researchgate.netucl.ac.uk.

In radical-enhanced ALD of Er₂O₃ using this compound and O radicals, the adsorption isotherms were fitted with the Langmuir-Hinshelwood model researchgate.net. The extracted adsorption rate coefficient was found to decrease with increasing temperature, indicating a negative apparent activation energy researchgate.net. The deposition process relies on sequential self-limiting surface reactions of this compound with O radicals aip.org. Adsorption of the metal β-diketonate precursors occurs on surface reactive sites, potentially surface-terminated OH groups aip.org. The bulky β-diketonate ligands can influence the adsorption process, potentially leading to sub-monolayer deposition per cycle researchgate.net. Simulations can help in understanding these surface reactions, including the removal of ligands by co-reactants and the creation of reactive sites for subsequent precursor adsorption researchgate.netresearchgate.net. Kinetic Monte Carlo (kMC) approaches, which use reaction energies and barriers (potentially derived from ab initio computations like DFT) as input, can simulate surface processes and evaluate ALD processes by considering reaction barriers in addition to adsorption acs.org.

Correlation of Theoretical Predictions with Experimental Spectroscopic Data

A vital aspect of theoretical and computational investigations is the correlation of their predictions with experimental data, particularly from spectroscopic techniques. This correlation validates theoretical models and provides a deeper understanding of the underlying physical and chemical phenomena.

Spectroscopic methods such as infrared (IR), Raman, UV-Vis, photoluminescence (PL), and X-ray absorption spectroscopy (XAS), including extended X-ray absorption fine structure (EXAFS) and X-ray absorption near-edge spectroscopy (XANES), provide experimental data on the vibrational modes, electronic transitions, luminescence properties, and local coordination environment of this compound and erbium ions in doped materials aip.orgresearchgate.netoptica.org.

Quantum chemical calculations (e.g., DFT) have been used to successfully assign experimental infrared and Raman spectra of lanthanide β-diketonate complexes, including those with erbium, by correlating calculated vibrational modes with observed spectral features researchgate.net. This correlation helps in understanding the contribution of the ligand and the metal-ligand coordination to the vibrational properties researchgate.net.

Theoretical investigations of energy transfer dynamics, such as ligand-to-metal energy transfer in this compound, are correlated with experimental photoluminescence excitation and emission spectra nih.govoptica.org. The broad absorption band of the TMHD ligand in the UV range and the characteristic sharp emission peaks of Er³⁺ at around 1.55 µm are key experimental data used to validate models of energy transfer pathways optica.org. The efficiency of this intramolecular energy transfer can be assessed by comparing the luminescence intensity of the Er³⁺ ion upon ligand excitation versus direct excitation of the erbium ion optica.org.

Furthermore, theoretical modeling of the local structure and coordination environment of erbium ions in host matrices, based on techniques like EXAFS, is correlated with experimental EXAFS data aip.org. This allows for the determination of bond lengths, coordination numbers, and symmetry around the erbium ion, which are crucial for understanding and predicting their optical properties aip.org. For instance, modeling of EXAFS data for Er-doped Y₂O₃ thin films deposited using this compound as a precursor revealed that the local structure of Er³⁺ is similar to that in bulk Er₂O₃, with Er coordinated to six oxygen atoms at specific distances aip.org. This structural information is then correlated with the observed photoluminescence properties aip.org.

Theoretical predictions regarding the influence of the local crystal field on the energy levels of Er³⁺ ions can be correlated with experimental spectroscopic observations, such as Stark level splitting, which is evident in detailed absorption or emission spectra mdpi.com. Computational studies using methods like DFT can examine the interaction between host materials and doped ions, impacting the local structure and fluorescence properties mdpi.com. The correlation between theoretically calculated excited state parameters (energy levels and oscillator strengths) and experimental spectroscopic data is vital for validating the computational models and understanding the factors that enhance or modify the optical properties of Er³⁺ in different environments mdpi.com.

The correlation of theoretical predictions with experimental spectroscopic data is an iterative process. Theoretical models are refined based on experimental observations, and validated models can then be used to predict properties or behaviors under different conditions, guiding further experimental work.

Future Directions and Emerging Research Avenues

Rational Design of Novel Ligands for Enhanced Luminescent Properties

The luminescence of Er(TMHD)3 is central to its applications, and a primary avenue of future research lies in the rational design of new ligands to enhance these properties. The TMHD ligand serves as an "antenna," absorbing energy and transferring it to the central erbium(III) ion, which then emits light at its characteristic near-infrared (NIR) wavelength of approximately 1.54 µm. However, the efficiency of this process can be diminished by non-radiative decay pathways, often linked to high-energy vibrations (e.g., C-H, O-H) within the ligand structure. researchgate.net

Future research is focused on computational and synthetic strategies to create ligands that optimize the "antenna effect." nsf.govresearchgate.net Theoretical approaches like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are being employed to predict the electronic properties of potential ligands and model the energy transfer pathways to the erbium ion. researchgate.net The goal is to design ligands that not only have a high absorption cross-section but also possess triplet state energy levels that are ideally positioned for efficient energy transfer to Erbium's excited states.

Key strategies in ligand design include:

Fluorination and Deuteration : Replacing C-H bonds with C-F or C-D bonds can significantly reduce non-radiative decay, as the lower vibrational energies of these bonds are less effective at quenching the excited state of the Er³⁺ ion. researchgate.net This has been shown to improve NIR luminescence in various lanthanide β-diketonate complexes. researchgate.net

Extended π-Conjugation : Incorporating aromatic structures or other conjugated systems, such as tetrapyrrole macrocycles (porphyrins, phthalocyanines), into the ligand framework can increase the light-harvesting capability of the antenna. researchgate.net

Steric Shielding : Designing bulky, rigid ligands can create a protective coordination sphere around the erbium ion. This shielding minimizes interactions with solvent molecules or other quenching species, thereby enhancing luminescence quantum yield and lifetime. researchgate.netnih.gov For instance, the use of bulky N,N-donor ancillary ligands like bathophenanthroline (B157979) has been shown to have a pronounced impact on emission intensity. nih.govrsc.org

Table 1: Strategies for Rational Ligand Design
Design StrategyUnderlying PrincipleAnticipated OutcomeExample Ligand Modification
Perfluorination/PerdeuterationLowering of high-frequency oscillator (C-H) energy to reduce vibrational quenching.Increased luminescence quantum yield and longer excited-state lifetimes.Replacing methyl/t-butyl protons with deuterium (B1214612) or fluorine.
Ancillary ChromophoresIntroducing a secondary light-harvesting molecule (e.g., N,N-donors) to improve the antenna effect.Broader absorption spectrum and more efficient energy transfer.Complexes with 5-nitro-1,10-phenanthroline. nih.govrsc.org
Increased Rigidity/ShieldingCreating a rigid coordination environment to protect the Er³⁺ ion from external quenchers.Enhanced photostability and higher emission intensity.Use of bulky ancillary ligands like bathophenanthroline. nih.gov

Development of Advanced Material Architectures and Nanostructuring for Quantum Technologies

Erbium's telecom-wavelength emission makes it a prime candidate for applications in quantum information science, including quantum networks and computing. mpg.dearxiv.org A significant future direction is the integration of this compound and related erbium complexes into advanced material architectures and nanostructures to control and enhance their quantum properties. ereztech.com

The transition from bulk materials to precisely engineered nanostructures can dramatically improve the performance of erbium-based devices. mpg.de this compound can serve as a key precursor for doping erbium ions into these architectures or as a component in hybrid organic-inorganic materials.

Emerging research in this area includes:

Photonic Crystals and Microcavities : Fabricating photonic crystals or microcavities doped with erbium can modify the local density of optical states. mpg.denist.gov This can lead to an enhancement of the spontaneous emission rate (the Purcell effect), increasing the efficiency and speed of single-photon sources, which are fundamental building blocks for quantum computing. nist.gov

Nanophotonic Waveguides : Integrating erbium ions into silicon-based nanophotonic waveguides allows for the creation of compact, on-chip optical amplifiers and potentially quantum memory nodes. mpg.de this compound is a suitable precursor for techniques like atomic layer deposition (ALD) to precisely place erbium ions within these structures.

Quantum Dots : Doping semiconductor quantum dots with erbium offers a pathway to electrically pumped single-photon emitters. Research into erbium-hyperdoped silicon quantum dots has demonstrated ultrahigh energy transfer efficiency (~93%) from the silicon quantum dot host to the erbium ion, showcasing the potential of nanostructuring. researchgate.net

These advanced architectures are critical for overcoming the inherently small transition cross-section of erbium ions and enabling strong light-matter interactions at the single-photon level, a prerequisite for many quantum technologies. mpg.de

Exploration of Multi-Component Doping Strategies and Optimized Energy Transfer

The efficiency of Er³⁺ luminescence is heavily dependent on the successful transfer of energy from a sensitizer (B1316253). While the TMHD ligand acts as an intramolecular sensitizer, a promising research avenue is the use of multi-component systems where this compound is co-doped with other species to optimize energy transfer. researchgate.net This involves embedding the complex into a host matrix that contains additional sensitizing centers.

Key areas of exploration include:

Co-doping with Other Ions or Molecules : In host materials like polymers or glasses, co-doping with other luminescent species can create an energy transfer cascade. For instance, an initial sensitizer with a large absorption cross-section can transfer its energy to an intermediary, which in turn excites the erbium complex. This approach, known as Förster Resonance Energy Transfer (FRET), is being explored to broaden the effective excitation spectrum. strem.com

Sensitization via Host Matrix : The host material itself can be engineered to act as a sensitizer. In erbium-doped silicon-rich oxide (SROEr) films, luminescent centers within the matrix, such as Si=O states, can efficiently transfer energy to the Er³⁺ ions. plasma-ald.com The introduction of silicon nanoclusters can further facilitate this process by inducing more sensitizing states and enhancing their photon absorption. plasma-ald.com

Optimizing Pump Concepts : In device applications like optical amplifiers, the strategy for delivering energy (pumping) is crucial. Research into pump concepts for multi-core erbium-doped fibers shows that direct pumping of individual cores can offer superior energy efficiency compared to cladding pumping, highlighting the importance of optimizing the energy delivery architecture. mpg.de

Table 2: Energy Transfer Optimization Strategies
StrategyMechanismHost System ExampleKey Finding/Potential
Intramolecular TransferAntenna effect from TMHD ligand to Er³⁺ ion.This compound in PMMA. researchgate.netEnables optical gain in polymer waveguides with low-power LED pumping. researchgate.net
Host SensitizationEnergy transfer from luminescent centers (e.g., Si=O) in the host matrix to Er³⁺.Erbium-doped silicon-rich oxide films. plasma-ald.comFast energy transfer from Si=O states enhances Er³⁺ emission. plasma-ald.com
Quantum Dot SensitizationExciton-to-Er³⁺ energy transfer within a nanostructure.Er-hyperdoped Silicon Quantum Dots. researchgate.netAchieves ultrahigh energy transfer efficiency (~93%) due to strong coupling. researchgate.net
Cascade FRETMulti-step energy transfer between different donor/acceptor species.Binary emitting polymer hybrids. strem.comAllows for fine-tuning of emission spectra and can be adapted for broad sensitization. strem.com

Uncovering New Catalytic Pathways and Mechanistic Insights

While lanthanide complexes, including β-diketonates, are noted for their potential catalytic features, the specific catalytic activity of this compound is a largely unexplored research frontier. researchgate.net Lanthanide ions are known to act as Lewis acids, which can catalyze a variety of organic reactions. However, detailed studies uncovering specific catalytic pathways and mechanisms for this compound are scarce.

Future research in this domain would represent a significant expansion of the compound's applicability beyond optics and materials science. Potential areas for investigation include:

Lewis Acid Catalysis : Exploring the use of this compound as a catalyst for reactions such as Diels-Alder, Friedel-Crafts, or polymerization reactions, where the Lewis acidic nature of the Er³⁺ center could play a crucial role in activating substrates.

Asymmetric Catalysis : Developing chiral versions of the TMHD ligand or adding chiral ancillary ligands to the complex could open possibilities in asymmetric catalysis, a field of high importance in pharmaceutical and fine chemical synthesis.

Mechanistic Studies : Fundamental research is needed to understand the interaction of this compound with substrates and to elucidate potential reaction mechanisms. This would involve a combination of kinetic studies, spectroscopic analysis of intermediates, and computational modeling to map out catalytic cycles. nih.govarxiv.org

Given the current landscape, this area is ripe for foundational discoveries. Uncovering catalytic activity in a compound primarily known for its optical properties could lead to novel, dual-function materials.

In-situ Monitoring and Real-time Control of Deposition Processes for Precision Manufacturing

This compound is a valuable precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes used to create high-purity erbium-containing thin films (e.g., Er₂O₃). plasma-ald.comacs.org These films are critical components in optical amplifiers, lasers, and other photonic devices. A key challenge and future research direction is the development of in-situ monitoring and real-time control techniques to ensure the quality and precision of these deposition processes. researchgate.net

The ability to monitor film growth as it happens allows for immediate correction of process parameters, reducing defects and improving device performance. researchgate.net Emerging research focuses on integrating advanced sensors into deposition chambers.

Table 3: In-situ Monitoring Techniques for Deposition Processes
TechniqueInformation ProvidedRelevance to this compound Deposition
Optical Emission Spectroscopy (OES)Identifies chemical species present in the plasma/vapor phase.Monitors the decomposition of the this compound precursor and detects impurities. researchgate.net
EllipsometryMeasures film thickness and refractive index in real-time.Ensures precise control over the thickness of Er₂O₃ layers, critical for waveguide and laser applications.
X-ray Diffraction (XRD)Provides information on the crystalline phase and orientation of the growing film.Allows for real-time control of film crystallinity during deposition and annealing.
Acoustic Emission (AE)Detects process variations and flaw formation through high-frequency sound waves.Can be used for in-situ quality monitoring to detect issues like cracking or delamination. nist.gov

By combining data from these techniques with machine learning algorithms, researchers aim to create "smart" deposition systems. nist.gov These systems could automatically adjust parameters like temperature, pressure, and precursor flow rate in real-time to optimize film properties, leading to higher yields and the fabrication of more complex and reliable photonic devices.

Q & A

Q. How can researchers ethically address discrepancies between computational predictions and experimental results for Er(TMHD)₃?

  • Methodological Answer : Transparently report all assumptions in density functional theory (DFT) models (e.g., solvent effects, basis sets). Reconcile deviations by conducting sensitivity analyses or validating with alternative methods (e.g., multireference CASSCF calculations). Publish negative results to prevent publication bias .

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